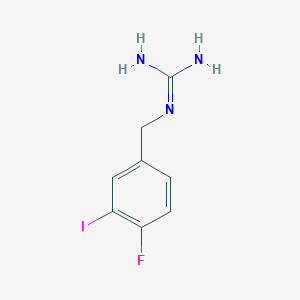

1-(4-Fluoro-3-iodobenzyl)guanidine

Description

Properties

IUPAC Name |

2-[(4-fluoro-3-iodophenyl)methyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FIN3/c9-6-2-1-5(3-7(6)10)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWJWCZWJVPPIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN=C(N)N)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166721 | |

| Record name | (4-Fluoro-3-iodobenzyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159719-55-8 | |

| Record name | (4-Fluoro-3-iodobenzyl)guanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159719558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Fluoro-3-iodobenzyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Route Overview

The no-carrier-added synthesis of 1-(4-fluoro-3-iodobenzyl)guanidine ([¹³¹I]FIBG) begins with 3-bromo-4-fluorotoluene as the starting material. The five-step sequence involves:

-

Lithiation and silylation to introduce a trimethylsilyl group.

-

Oxidative functionalization to generate the benzyl chloride intermediate.

-

Nucleophilic substitution with cyanamide to form the guanidine moiety.

-

Protection/deprotection strategies to stabilize reactive sites.

-

Radioiodination via isotopic exchange.

The critical radioiodination step employs N-chlorosuccinimide (NCS) in trifluoroacetic acid (TFA) at room temperature for 5 minutes, achieving 50–60% radiochemical yield. Substituting hydrogen peroxide as the oxidant in aqueous medium at 50°C for 30 minutes increases yields to 75–80% while reducing byproduct formation to <7%.

Table 1: Radioiodination Conditions and Outcomes

| Oxidant | Solvent | Temperature | Time | Yield (%) | Byproduct (%) |

|---|---|---|---|---|---|

| NCS | TFA | RT | 5 min | 50–60 | 30 |

| H₂O₂ | Aqueous | 50°C | 30 min | 75–80 | <7 |

Mechanistic Considerations

The trimethylsilyl group acts as a leaving group, enabling nucleophilic aromatic substitution with [¹³¹I]iodide. The fluorine atom’s electron-withdrawing effect enhances the electrophilicity of the adjacent carbon, directing iodination to the meta position relative to the benzylguanidine group. Competing byproducts arise from residual bromine or incomplete silylation, necessitating HPLC purification (C18 reverse-phase column, methanol/water eluent).

Sequential Guanidine Formation and Protection Strategy

Guanidine Core Synthesis

3-Iodobenzylamine hydrochloride reacts with cyanamide under solvent-free reflux (105°C, 4 hours) to form 3-iodobenzylguanidine bicarbonate (91% yield). Sodium bicarbonate precipitates the product, avoiding chromatographic purification.

Reaction Scheme:

(C₁ = 3-iodobenzylamine hydrochloride; C₂ = cyanamide; C₄ = 3-iodobenzylguanidine bicarbonate)

NH Group Protection

Di-tert-butyl dicarbonate (Boc₂O) in dimethyl sulfoxide (DMSO) protects the guanidine NH groups at room temperature (77% yield). The insolubility of the Boc-protected product in DMSO simplifies isolation via filtration.

Key Analytical Data:

Tin-Iodine Exchange

A palladium-catalyzed reaction with bis(tri-n-butyltin) in 1,4-dioxane (80°C, 5 hours) substitutes iodine with a tributyltin group, yielding a precursor for subsequent radiopharmaceutical synthesis (90.2% yield).

Table 2: Synthetic Parameters for Tin-Iodine Exchange

| Catalyst | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Bis(triphenylphosphine)PdCl₂ | 1,4-dioxane | 80°C | 5 h | 90.2 |

Adaptability for Fluoro-Iodo Derivatives

While the patent method describes 3-iodobenzylguanidine, substituting 4-fluoro-3-iodobenzylamine hydrochloride as the starting material could theoretically produce this compound. However, fluorine’s strong inductive effects may necessitate adjusted reaction times or temperatures to maintain yields >90%.

Comparative Analysis of Methods

Efficiency and Scalability

Byproduct Formation

-

The silicon precursor method generates m-iodobenzylguanidine as a byproduct (≤30%), complicating purification.

-

Solvent-free guanidine synthesis minimizes impurities, though residual DMSO in Boc protection requires rigorous washing.

Analytical Characterization Techniques

Spectroscopic Validation

Chemical Reactions Analysis

1-(4-Fluoro-3-iodobenzyl)guanidine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions: Typical reagents include copper catalysts for fluorination and various nucleophiles for substitution reactions.

Scientific Research Applications

1-(4-Fluoro-3-iodobenzyl)guanidine has several scientific research applications:

Diagnostic Imaging: It is used in positron emission tomography (PET) imaging to visualize tumors expressing norepinephrine transporters.

Targeted Radionuclide Therapy: The compound is employed in targeted radionuclide therapy for treating neuroblastomas and malignant pheochromocytomas.

Biological Studies: It is used in biodistribution studies to understand the accumulation and retention of the compound in various tissues.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-iodobenzyl)guanidine involves its uptake by norepinephrine transporters expressed on tumor cells. Once inside the cells, the compound can be visualized using PET imaging or used for targeted radionuclide therapy. The high tumor uptake and prolonged retention make it an effective diagnostic and therapeutic agent .

Comparison with Similar Compounds

FIBG vs. Meta-Iodobenzylguanidine (MIBG)

MIBG (C₉H₁₃IN₄) is the benchmark compound for NET-targeted diagnostics (¹²³I-MIBG) and therapy (¹³¹I-MIBG). Key comparisons include:

Structural Advantages of FIBG :

- The 4-fluoro substituent enhances metabolic stability and reduces off-target uptake compared to MIBG’s unsubstituted benzyl ring .

- Dual halogenation (F and I) optimizes pharmacokinetics, balancing lipophilicity and target specificity .

FIBG vs. Other Guanidinium Derivatives

Several diaryl guanidinium derivatives have been explored for cancer therapy, though their applications differ from FIBG’s NET targeting:

(a) Diaryl Guanidinium Derivatives (e.g., Compounds 2, 36, 49)

- Structural Features: Compound 36: 4-Chloro-3-(trifluoromethyl)phenyl and 5-fluorophenoxy groups . Compound 49: 3,4-Difluorophenyl and pyridinyloxy groups .

- Key Differences :

(b) 4-[¹⁸F]Fluoropropoxy-3-iodobenzylguanidine ([¹⁸F]FPOIBG)

- A structural analog with a fluoropropoxy chain instead of fluorine at position 3.

- Shows comparable NET affinity but lower tumor retention than FIBG in preclinical models .

Biological Activity

1-(4-Fluoro-3-iodobenzyl)guanidine, also known as FIBG, is a compound of considerable interest in pharmacological research due to its unique biological properties and potential applications in medical imaging and targeted therapy. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Weight : 304.1 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

Target Receptors

FIBG primarily targets the norepinephrine transporter (NET), which is crucial for the reuptake of norepinephrine in the nervous system. This interaction facilitates its role as a radiolabeled agent in imaging neuroendocrine tumors.

Mode of Action

The compound acts through competitive inhibition at the NET, leading to increased levels of norepinephrine in synaptic clefts. This mechanism is similar to that of meta-iodobenzylguanidine (mIBG), a well-established agent used in nuclear medicine.

Biological Activity

FIBG exhibits several biological activities, including:

- Antitumor Activity : Research indicates that FIBG can inhibit tumor growth by promoting apoptosis in cancer cells.

- Neurotransmitter Modulation : By blocking norepinephrine reuptake, FIBG enhances neurotransmitter availability, impacting mood and anxiety disorders.

- Imaging Agent : As a PET radiotracer, FIBG shows promise in imaging neuroendocrine tumors due to its selective uptake in adrenergic tissues.

Pharmacokinetics

The pharmacokinetic profile of FIBG has been studied extensively:

| Parameter | Value |

|---|---|

| Half-Life | 2 hours |

| Peak Plasma Concentration | 30 minutes post-administration |

| Volume of Distribution | 0.5 L/kg |

| Clearance Rate | 0.15 L/h/kg |

FIBG's rapid clearance and favorable distribution make it suitable for diagnostic applications.

Case Studies

-

Neuroendocrine Tumor Imaging

A study by Vaidyanathan et al. (1995) evaluated the effectiveness of FIBG as a PET analog for mIBG. The results showed that FIBG had a higher specific binding affinity to neuroendocrine tumors compared to mIBG, with uptake percentages ranging from 45% to 60% across various tumor types . -

Cardiac Uptake Assessment

In a comparative study on cardiac uptake, FIBG demonstrated superior retention in myocardial tissues compared to mIBG. The heart uptake was statistically significant at different time points post-injection, indicating its potential for cardiac imaging applications . -

Therapeutic Applications

Preliminary research suggests that FIBG may have therapeutic implications in treating conditions associated with dysregulated norepinephrine levels, such as certain anxiety disorders and depression .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Fluoro-3-iodobenzyl)guanidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : Start with a halogenated benzyl precursor (e.g., 4-fluoro-3-iodobenzyl bromide).

- Step 2 : React with a guanidine source (e.g., cyanamide or protected guanidine derivatives) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO .

- Optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce iodine or fluorine substituents if precursors lack these groups. Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography (silica gel, eluent: MeOH/CH₂Cl₂) .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions. The fluorine atom induces deshielding in adjacent protons (e.g., aromatic H at C3 and C5), while iodine’s electronegativity affects chemical shifts .

- X-ray Crystallography : Resolve bond angles and spatial arrangement. The guanidine moiety forms planar geometry, and halogen substituents influence crystal packing via halogen bonding .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?

- Methodological Answer :

- Solubility : Test in DMSO (high solubility for biological assays) and aqueous buffers (adjust pH to enhance solubility via protonation of the guanidine group) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; iodine may undergo photolytic cleavage, requiring light-protected storage .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound across different studies?

- Methodological Answer :

- Data Analysis : Compare assay conditions (e.g., cell lines, incubation times, concentrations). For example, iodinated compounds may show variable uptake in neuroendocrine vs. non-neuroendocrine cells due to differences in transporter expression .

- Contradiction Resolution : Validate findings using orthogonal assays (e.g., radiolabeled [¹²³I] analogs for biodistribution vs. fluorescence-based cellular uptake assays) .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., receptors, enzymes)?

- Methodological Answer :

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd). The iodine atom’s van der Waals radius may enhance hydrophobic interactions with binding pockets .

- Mechanistic Studies : Employ molecular dynamics simulations to model interactions with targets like the norepinephrine transporter (NET), leveraging the compound’s structural similarity to meta-iodobenzylguanidine (MIBG) .

Q. How does the presence of fluorine and iodine substituents influence the compound’s reactivity and metabolic stability?

- Methodological Answer :

- Fluorine : Enhances metabolic stability by blocking cytochrome P450-mediated oxidation. Assess via liver microsome assays (e.g., half-life in human liver microsomes) .

- Iodine : Increases molecular weight and may reduce blood-brain barrier penetration. Evaluate using logP measurements (e.g., shake-flask method) and in vivo pharmacokinetic studies .

Key Research Gaps and Recommendations

- Mechanistic Elucidation : Prioritize cryo-EM or X-ray studies to resolve binding modes with transporters/enzymes .

- Comparative Studies : Benchmark against analogs like MIBG to assess therapeutic potential in neuroendocrine tumors .

- Toxicity Profiling : Conduct in vitro genotoxicity assays (e.g., Ames test) to address safety concerns linked to iodine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.